tert-Butyl (4-(bromomethyl)phenyl)carbamate
Overview
Description
tert-Butyl (4-(bromomethyl)phenyl)carbamate: is an organic compound with the chemical formula C12H16BrNO2 . It is commonly used as a reagent or intermediate in organic synthesis. This compound is characterized by its stability and solubility in polar organic solvents such as ether and acetone, while being insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl (4-(bromomethyl)phenyl)carbamate typically involves the reaction of bromomethylbenzene with tert-butyl carbamate under suitable reaction conditions. A common method includes the use of a base such as sodium hydroxide or sodium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is carried out in reactors with controlled temperature and pressure to ensure optimal yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4-(bromomethyl)phenyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like tert-butyl (4-(aminomethyl)phenyl)carbamate.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (4-(bromomethyl)phenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(bromomethyl)phenyl)carbamate involves its reactivity with nucleophiles due to the presence of the bromomethyl group. This reactivity allows it to participate in substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
- tert-Butyl (4-bromophenyl)carbamate
- tert-Butyl (4-(chloromethyl)phenyl)carbamate
- tert-Butyl (4-(iodomethyl)phenyl)carbamate
Comparison: tert-Butyl (4-(bromomethyl)phenyl)carbamate is unique due to the presence of the bromomethyl group, which imparts specific reactivity characteristics. Compared to its chloro and iodo analogs, the bromomethyl group offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis[5][5].
Properties
IUPAC Name |
tert-butyl N-[4-(bromomethyl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFFCPRGVVQWTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634246 | |
Record name | tert-Butyl [4-(bromomethyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
239074-27-2 | |
Record name | tert-Butyl [4-(bromomethyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Bromomethyl)aniline, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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